molecular formula C10H13N B8527392 (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine

(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine

Cat. No.: B8527392
M. Wt: 147.22 g/mol
InChI Key: QJNGEXCJXPQCPA-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine: is a chemical compound with the molecular formula C10H13N It is a derivative of cyclopropanamine, featuring a phenyl group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor, followed by methylation. One common method is the reaction of phenylcyclopropane with methylamine under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where the phenyl or methyl groups can be replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, polar solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery, especially in targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include modulation of neurotransmitter systems, enzyme inhibition, or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

  • trans-2-Phenylcyclopropylamine
  • N-methylcyclopropanamine
  • Phenylcyclopropanamine

Comparison: (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine is unique due to the presence of both a phenyl group and a methyl group attached to the cyclopropane ring This combination of structural features imparts distinct chemical and biological properties compared to its analogs For example, trans-2-phenylcyclopropylamine lacks the methyl group, which can significantly alter its reactivity and interaction with biological targets

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine

InChI

InChI=1S/C10H13N/c1-11-10-7-9(10)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-,10+/m0/s1

InChI Key

QJNGEXCJXPQCPA-VHSXEESVSA-N

Isomeric SMILES

CN[C@@H]1C[C@H]1C2=CC=CC=C2

Canonical SMILES

CNC1CC1C2=CC=CC=C2

Origin of Product

United States

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